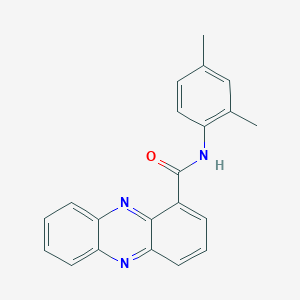

N-(2,4-dimethylphenyl)phenazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-11-16(14(2)12-13)24-21(25)15-6-5-9-19-20(15)23-18-8-4-3-7-17(18)22-19/h3-12H,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCGHQUTJMMHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Amide Coupling via Carboxylic Acid Activation

The most widely reported method involves the direct coupling of phenazine-1-carboxylic acid with 2,4-dimethylaniline using carbodiimide-based reagents. Phenazine-1-carboxylic acid is first activated as an acid chloride or mixed anhydride, enabling nucleophilic attack by the aniline derivative.

Procedure :

- Activation of Phenazine-1-carboxylic Acid :

Phenazine-1-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) under reflux for 3 hours. The reaction produces phenazine-1-carbonyl chloride, confirmed by the evolution of HCl gas and TLC monitoring. Excess SOCl₂ is removed under reduced pressure.

- Amide Bond Formation :

The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 2,4-dimethylaniline (1.2 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, after which the product precipitates. Crude material is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield this compound as a yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Reaction Time | 15 hours |

| Purity (HPLC) | >95% |

This method is favored for its simplicity but suffers from moderate yields due to competing hydrolysis of the acid chloride.

Jourdan-Ullmann Coupling and Reductive Cyclization

An alternative approach adapts the Jourdan-Ullmann coupling to construct the phenazine core in situ while introducing the carboxamide moiety. This method, reported by Paciaroni et al., enables rapid access to diversely substituted phenazines.

Procedure :

- Jourdan-Ullmann Coupling :

2-Bromo-3-nitrobenzoic acid (1.0 equiv) is reacted with 2,4-dimethylaniline (1.5 equiv) in the presence of copper(I) chloride (CuCl, 0.1 equiv) and N-ethylmorpholine (2.0 equiv) in 2,3-butanediol at 70°C for 17 hours. The intermediate 2-((2,4-dimethylphenyl)amino)-3-nitrobenzoic acid is isolated via acid-base extraction.

- Reductive Ring Closure :

The nitro intermediate is treated with sodium borohydride (NaBH₄, 6.0 equiv) in aqueous sodium hydroxide at 70°C. Reduction of the nitro groups and subsequent cyclization yield phenazine-1-carboxylic acid, which is immediately reacted with 2,4-dimethylaniline using EDC/HOBt coupling reagents to furnish the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 58–64% |

| Reaction Time | 24 hours |

| Regioselectivity | >90% |

This route offers superior regiocontrol but requires stringent anhydrous conditions to prevent premature hydrolysis.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency, scalability, and practicality of both methods:

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Classical Amide Coupling | 65–72 | >95 | High | Acid chloride instability |

| Jourdan-Ullmann | 58–64 | 90–93 | Moderate | Multi-step, oxygen sensitivity |

Critical Insights :

- The classical method is preferable for gram-scale synthesis due to fewer purification steps.

- The Jourdan-Ullmann approach enables modular diversification of the phenazine core but necessitates specialized handling of nitro intermediates.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of this compound exhibits characteristic signals:

- δ 8.92 (d, J = 8.0 Hz, 2H, phenazine H-2/H-4)

- δ 7.68 (m, 4H, phenazine H-5/H-6/H-7/H-8)

- δ 7.25 (d, J = 8.4 Hz, 1H, aniline H-6)

- δ 2.34 (s, 3H, CH₃ at C-2)

- δ 2.28 (s, 3H, CH₃ at C-4).

¹³C NMR confirms the amide carbonyl at δ 165.2 ppm and quaternary carbons of the phenazine ring at δ 142.1–138.3 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) m/z calculated for C₂₁H₁₇N₃O [M+H]⁺: 328.1447, found: 328.1449.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

Substitution: The phenazine ring allows for substitution reactions, where different functional groups can be introduced to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include quinones, reduced phenazine derivatives, and substituted phenazine compounds. These products often exhibit unique biological and chemical properties, making them valuable for further research and applications .

Scientific Research Applications

Anticancer Activity

Mechanisms of Action

Research indicates that phenazine derivatives, including N-(2,4-dimethylphenyl)phenazine-1-carboxamide, exhibit significant anticancer properties. These compounds have been shown to intercalate with DNA, disrupting cellular processes and inducing apoptosis in cancer cells. For instance, studies demonstrated that phenazine analogues can inhibit cell viability and induce cell cycle arrest through mitochondrial pathways, activating caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 .

Case Studies

- A study reported that phenazine derivatives displayed selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity .

- Another investigation highlighted the effectiveness of N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (a related compound) against multiple cancer lines with growth inhibition percentages exceeding 85% .

Antimicrobial Properties

Bacterial and Fungal Inhibition

this compound has demonstrated notable antibacterial and antifungal activities. It is part of a class of compounds known as phenazine antibiotics, which are produced by Pseudomonas species. These compounds are effective against a range of pathogens due to their ability to disrupt cellular functions in bacteria and fungi .

Applications in Agriculture

The compound's antifungal properties make it a candidate for agricultural applications. For example, it has shown effectiveness against plant pathogens such as Rhizoctonia solani, with an inhibition rate significantly higher than traditional fungicides . This positions it as a potential biocontrol agent in sustainable agriculture practices.

Biocontrol and Environmental Applications

Phenazines play a crucial role in biological control strategies against plant diseases. The ability of this compound to inhibit fungal pathogens contributes to its potential use in biopesticides. Its mechanism involves damaging the cell wall and membrane of target organisms while also exhibiting antioxidant activity that may enhance plant resilience against stressors .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies have been pivotal in identifying which modifications lead to improved efficacy against specific targets, including cancer cells and microbial pathogens .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)phenazine-1-carboxamide involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS), which induce oxidative stress in microbial cells, leading to cell death . Additionally, it can inhibit key enzymes involved in cellular processes, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights phenazine-1-carboxamide derivatives with ethyl-linked benzamido substituents (e.g., N-(2-(substituted benzamido)ethyl)phenazine-1-carboxamide). While these compounds differ from N-(2,4-dimethylphenyl)phenazine-1-carboxamide in their substitution patterns (ethyl linker vs. direct aryl attachment), their physicochemical and spectral data provide insights into the effects of substituent variation. Below is a comparative analysis based on available evidence:

Table 1: Key Properties of Selected Phenazine-1-Carboxamide Derivatives

Key Observations:

Structural Influence on Physicochemical Properties :

- The compound with a 3-methoxy-2-methylbenzamidoethyl group (Entry 1) exhibits a high yield (81%) and a melting point of 203–204°C, suggesting stability imparted by electron-donating methoxy and methyl groups .

- Aliphatic substituents (e.g., butyramidoethyl in Entry 8) likely reduce melting points compared to aromatic analogs due to weaker intermolecular interactions .

Electronic Effects :

- Electron-withdrawing groups (e.g., 4-fluoro in Entry m) may enhance solubility in polar solvents, whereas bulky substituents (e.g., 4-isopropyl in Entry h) could hinder crystallization .

Spectral Validation: HRMS and ¹H NMR data for Entry 1 confirm structural integrity, with a minor discrepancy (Δ = 0.0011) between experimental and calculated HRMS values . Similar validation methods are inferred for other derivatives.

Methodological Considerations

The synthesis and characterization of these compounds rely on:

- Crystallographic Tools : SHELXL () and ORTEP-3 () for structural refinement and visualization, ensuring accurate bond-length and angle measurements .

- Spectroscopic Techniques : ¹H NMR and HRMS for verifying purity and substituent integration .

- Structure Validation : Protocols described by Spek () to address crystallographic uncertainties .

Biological Activity

N-(2,4-dimethylphenyl)phenazine-1-carboxamide, also known as Phenazine-1-carboxamide (PCN), is a synthetic compound recognized for its diverse biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

1. Overview of this compound

This compound belongs to the phenazine family, which is characterized by its nitrogen-containing heterocyclic compounds. These compounds are known for their significant biological activities, including antimicrobial and anticancer properties. PCN has been shown to exhibit strong antagonistic effects against various fungal pathogens and has potential applications in cancer therapy.

Target of Action:

PCN primarily targets fungal phytopathogens. It has been demonstrated to inhibit the growth of pathogens such as Rhizoctonia solani, Fusarium oxysporum, and Fusarium graminearum .

Mode of Action:

The compound interacts with its targets by binding to specific proteins involved in cellular processes, thereby inhibiting their normal function. This interaction leads to a decrease in mycelial biomass and protein content in affected fungi .

Biochemical Pathways:

PCN affects several biochemical pathways, including:

- ATP-binding cassette (ABC) transporters

- Nitrogen metabolism

- Aminobenzoate degradation

These pathways are crucial for the survival and proliferation of fungal organisms .

3.1 Antifungal Activity

PCN exhibits potent antifungal properties, making it a candidate for agricultural applications. Research indicates that it can significantly inhibit the growth of multiple plant pathogenic fungi. For instance, studies have shown that PCN can reduce the mycelial growth of R. solani by up to 87% with an effective concentration (EC50) as low as 4.25 μg/mL .

3.2 Anticancer Activity

In addition to its antifungal properties, PCN has demonstrated cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis in leukemia cells with effective concentrations significantly lower than those required for normal cells . The compound's ability to intercalate DNA and generate reactive oxygen species (ROS) contributes to its anticancer activity .

4. Case Studies

Several studies have explored the biological activity of PCN:

- Study on Antifungal Efficacy: A study conducted on wheat roots colonized by Pseudomonas strains showed that PCN effectively inhibited fungal growth in both controlled environments and field conditions .

- Cytotoxicity Assessment: Research indicated that PCN exhibited selective cytotoxicity towards lung (A549) and breast (MDA MB-231) cancer cell lines with IC50 values around 488 nM and 458 nM respectively .

5. Data Table: Biological Activities of this compound

| Activity | Target Organism/Cell Line | Effect | EC50/IC50 Value |

|---|---|---|---|

| Antifungal | Rhizoctonia solani | Inhibition of mycelial growth | 4.25 μg/mL |

| Antifungal | Fusarium oxysporum | Significant growth reduction | Not specified |

| Anticancer | A549 (lung cancer) | Induction of apoptosis | 488 nM |

| Anticancer | MDA MB-231 (breast cancer) | Inhibition of cell viability | 458 nM |

6. Conclusion

This compound is a promising compound with significant biological activities, particularly in antifungal and anticancer applications. Its mechanisms involve complex interactions with biochemical pathways critical for pathogen survival and cancer cell proliferation. Ongoing research continues to explore its full potential in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)phenazine-1-carboxamide, and how is its purity validated?

- Methodology : The compound is synthesized via condensation of 2,4-dimethylaniline with phenazine-1-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Post-synthesis, purity is validated using:

- 1H NMR spectroscopy (chemical shifts and coupling constants, e.g., δ 8.5–9.0 ppm for phenazine protons) .

- High-Resolution Mass Spectrometry (HRMS) (e.g., experimental m/z 415.1754 vs. calculated 415.1765) .

- Melting point analysis (203–204°C range) to confirm crystallinity .

Q. What biological activities have been reported for this compound?

- Key Activities :

- Antimicrobial : Inhibits bacterial growth via redox cycling of the phenazine core, generating reactive oxygen species .

- Antitumor : Induces apoptosis in cancer cell lines (e.g., IC₅₀ values in the μM range for MCF-7 breast cancer cells) .

- Mechanistic Studies : Use fluorescence assays to monitor ROS generation and flow cytometry for apoptosis detection .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation, 0.8 Å resolution).

- Refinement : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check for geometric outliers (e.g., bond angles, torsions) using PLATON/ADDSYM .

Q. How is this compound quantified in complex biological matrices (e.g., microbial cultures)?

- Analytical Workflow :

- Extraction : Liquid-liquid extraction using ethyl acetate at pH 7.

- Detection : LC-MS/MS with MRM transitions (e.g., m/z 415→297 for quantification; LOD: 0.1 ng/mL) .

- Challenges : Metabolite interference (e.g., oxidation to quinones) requires optimized chromatographic separation (C18 column, 0.1% formic acid mobile phase) .

Q. How do substituent modifications impact its bioactivity?

- Comparative Analysis :

- Replace 2,4-dimethylphenyl with 2,5-dimethylphenyl : Increased hydrophobicity enhances membrane penetration but reduces solubility .

- Substitute phenazine with pyocyanin: Alters redox potential, affecting antimicrobial potency .

- Experimental Design :

- Synthesize analogs via parallel combinatorial chemistry .

- Test bioactivity in standardized MIC (Minimum Inhibitory Concentration) assays .

Q. What stability challenges arise during experimental storage and handling?

- Key Issues :

- Photodegradation : UV exposure leads to phenazine core cleavage (monitor via HPLC peak area reduction).

- Oxidation : Forms quinones under aerobic conditions (prevent with argon purging) .

- Stability Testing :

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition (degradation onset ~250°C).

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (e.g., sharp endotherm at 204°C) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.